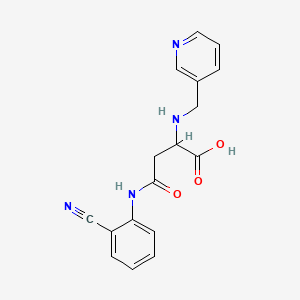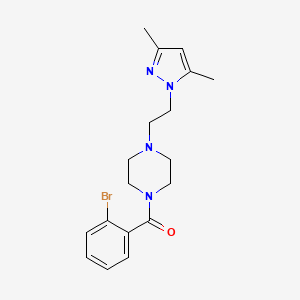
(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23BrN4O and its molecular weight is 391.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Receptor Analysis
The analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with structural similarities to (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone, reveals its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analyses suggest that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, highlighting the critical role of molecular conformations in receptor binding and antagonist activity (J. Shim et al., 2002).
Anticoronavirus and Antitumoral Activity
A study on a new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones demonstrated promising in vitro anticoronavirus and antitumoral activities. Mode-of-action studies revealed that antitumoral activity was due to inhibition of tubulin polymerization, indicating the potential of these compounds in therapeutic applications against viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).
Central Nervous System (CNS) Depressant Properties
Research on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds with structural resemblance to this compound, has shown central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds within this series also exhibited potential antipsychotic effects, underscoring the therapeutic potential of such compounds in CNS disorders (D. Butler et al., 1984).
Antimicrobial and Anticancer Agents
A series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one compounds were synthesized and characterized. They were evaluated for their in vitro antimicrobial and anticancer activity, with several compounds exhibiting higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity (H. Hafez et al., 2016).
Wirkmechanismus
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLVWXOJDAROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



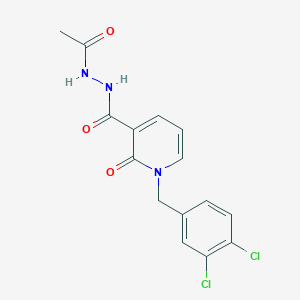
![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)
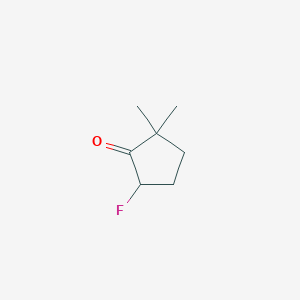
![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)
![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)
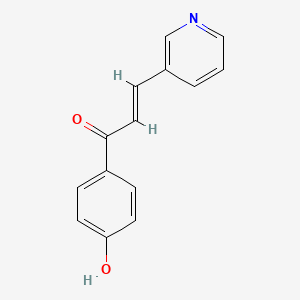
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
